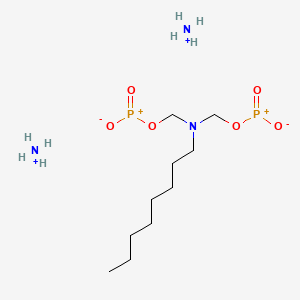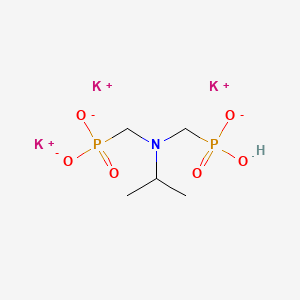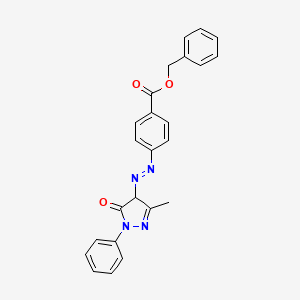
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its azo group, which is responsible for its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) typically involves the diazotization of 3-aminobenzenesulfonic acid followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically target the azo group, converting it into amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Formation of corresponding amines.
Substitution: Derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often relate to the compound’s ability to donate or accept electrons, influencing redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dialuminium tris(6-hydroxy-5-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate)
- Dialuminium tris(6-hydroxy-5-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate)
Uniqueness
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric responses and stability under various conditions.
Propiedades
Número CAS |
94021-05-3 |
|---|---|
Fórmula molecular |
C48H30Al2N6O21S6 |
Peso molecular |
1273.1 g/mol |
Nombre IUPAC |
dialuminum;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/3C16H12N2O7S2.2Al/c3*19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h3*1-9,19H,(H,20,21,22)(H,23,24,25);;/q;;;2*+3/p-6 |
Clave InChI |
BLEBHQBQMOMRGF-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


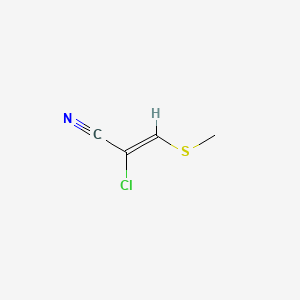

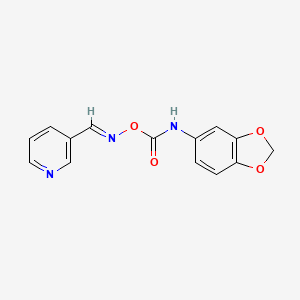
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)



